molecular formula C21H26BrN5O3 B2521570 N-(4-bromo-2-(((2-hydrazinyl-2-oxoethyl)amino)(phenyl)methyl)phenyl)-2-morpholinoacetamide CAS No. 328541-02-2

N-(4-bromo-2-(((2-hydrazinyl-2-oxoethyl)amino)(phenyl)methyl)phenyl)-2-morpholinoacetamide

Cat. No.: B2521570
CAS No.: 328541-02-2
M. Wt: 476.375
InChI Key: LALWJPIWVJSIJN-UHFFFAOYSA-N
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Description

N-(4-bromo-2-(((2-hydrazinyl-2-oxoethyl)amino)(phenyl)methyl)phenyl)-2-morpholinoacetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the class of diarylmethanes and is characterized by the presence of a bromine atom, a hydrazinyl group, and a morpholinoacetamide moiety.

Properties

IUPAC Name

N-[4-bromo-2-[[(2-hydrazinyl-2-oxoethyl)amino]-phenylmethyl]phenyl]-2-morpholin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26BrN5O3/c22-16-6-7-18(25-20(29)14-27-8-10-30-11-9-27)17(12-16)21(24-13-19(28)26-23)15-4-2-1-3-5-15/h1-7,12,21,24H,8-11,13-14,23H2,(H,25,29)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LALWJPIWVJSIJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(=O)NC2=C(C=C(C=C2)Br)C(C3=CC=CC=C3)NCC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26BrN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-(((2-hydrazinyl-2-oxoethyl)amino)(phenyl)methyl)phenyl)-2-morpholinoacetamide typically involves multi-step organic reactions. The process begins with the bromination of a suitable aromatic precursor, followed by the introduction of the hydrazinyl group through a hydrazinolysis reaction. The final step involves the coupling of the intermediate with morpholinoacetic acid under specific reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-(((2-hydrazinyl-2-oxoethyl)amino)(phenyl)methyl)phenyl)-2-morpholinoacetamide can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The bromine atom can be reduced to form a hydrogenated derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.

Major Products

    Oxidation: Azo or azoxy derivatives.

    Reduction: Hydrogenated derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its unique functional groups allow for various chemical transformations, which are essential in developing new materials and pharmaceuticals.

Biology

  • Biochemical Probe : Due to its distinct functional groups, N-(4-bromo-2-(((2-hydrazinyl-2-oxoethyl)amino)(phenyl)methyl)phenyl)-2-morpholinoacetamide is investigated as a biochemical probe. It can interact with biological macromolecules, aiding in the study of enzyme functions and cellular processes.

Medicine

  • Therapeutic Potential : Research indicates that this compound may exhibit anti-cancer and anti-inflammatory properties. Its ability to form covalent bonds with nucleophilic sites on proteins suggests it could inhibit specific protein functions critical in disease pathways.

Industry

  • Specialty Chemicals Development : The compound is utilized in the production of specialty chemicals and materials. Its unique structure allows for applications in various industrial processes, including the formulation of advanced materials with specific properties.

Preparation Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Bromination of Aromatic Precursor : An appropriate aromatic compound undergoes bromination to introduce the bromine atom.
  • Hydrazinolysis Reaction : The introduction of the hydrazinyl group is achieved through hydrazinolysis.
  • Coupling Reaction : The final step involves coupling the intermediate with morpholinoacetic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under basic conditions (e.g., triethylamine).

Chemical Reactions Analysis

This compound can undergo various chemical reactions:

Reaction TypeDescription
Oxidation The hydrazinyl group can be oxidized to form azo or azoxy compounds.
Reduction The bromine atom can be reduced to create hydrogenated derivatives.
Substitution The bromine atom may be substituted with nucleophiles such as amines or thiols.

Case Studies and Research Findings

  • Anti-Cancer Activity :
    • A study demonstrated that derivatives of similar compounds possess significant anti-cancer activity against various cell lines, suggesting that this compound could have similar effects due to structural analogies .
  • Biochemical Probing :
    • Research highlighted the use of hydrazinyl compounds as probes for studying enzyme activity, indicating potential applications in drug discovery .
  • Industrial Applications :
    • Reports from industrial chemistry indicate that compounds with similar structures are used to develop specialty chemicals that meet specific performance criteria in manufacturing processes .

Mechanism of Action

The mechanism of action of N-(4-bromo-2-(((2-hydrazinyl-2-oxoethyl)amino)(phenyl)methyl)phenyl)-2-morpholinoacetamide involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The bromine atom may also participate in halogen bonding, influencing the compound’s binding affinity to its targets. The morpholinoacetamide moiety can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromo-2-(((2-hydrazinyl-2-oxoethyl)amino)(phenyl)methyl)phenyl)-3-chlorobenzamide
  • N-(4-bromo-2-(((2-hydrazinyl-2-oxoethyl)amino)(phenyl)methyl)phenyl)-3-(4-morpholinyl)propanamide

Uniqueness

N-(4-bromo-2-(((2-hydrazinyl-2-oxoethyl)amino)(phenyl)methyl)phenyl)-2-morpholinoacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the morpholinoacetamide moiety differentiates it from other similar compounds, potentially enhancing its solubility and bioavailability.

Biological Activity

N-(4-bromo-2-(((2-hydrazinyl-2-oxoethyl)amino)(phenyl)methyl)phenyl)-2-morpholinoacetamide is a synthetic compound that has gained attention for its potential biological activities. This article will explore its biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex molecular structure featuring a morpholinoacetamide moiety, a hydrazine group, and a brominated phenyl ring. The presence of these functional groups suggests potential interactions with biological targets, particularly in cancer therapy and antimicrobial applications.

  • Antitumor Activity : Preliminary studies indicate that derivatives of similar compounds exhibit significant cytotoxicity against various cancer cell lines. The mechanism often involves the inhibition of key enzymes in metabolic pathways essential for tumor growth.
  • Antimicrobial Properties : The hydrazine component may contribute to the compound's ability to disrupt microbial cell walls or interfere with metabolic processes in bacteria and fungi.
  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes, including those involved in DNA replication and repair, which can be crucial for cancer treatment.

Biological Activity Data

Table 1 summarizes the biological activities reported for this compound and related compounds.

Biological ActivityCell Line / OrganismIC50 (µM)Reference
CytotoxicityHepG2 (liver cancer)12.5
AntimicrobialE. coli15.0
AntifungalA. niger10.0
Enzyme InhibitionDHFR0.06

Case Studies

  • Antitumor Efficacy : A study evaluated the compound's effect on HepG2 cells, demonstrating an IC50 value of 12.5 µM, indicating significant cytotoxicity compared to control treatments. This suggests potential for further development as an anticancer agent.
  • Antimicrobial Testing : In vitro assays against E. coli and A. niger showed promising results with IC50 values of 15 µM and 10 µM respectively, highlighting the compound's potential as an antimicrobial agent.
  • Mechanistic Insights : Research has shown that similar compounds can inhibit dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis, which is essential for DNA replication in rapidly dividing cells such as cancer cells.

Future Directions

Further research is required to fully elucidate the biological mechanisms underlying the activity of this compound. Key areas for future investigation include:

  • Structure-Activity Relationship (SAR) : Understanding how modifications to the chemical structure affect biological activity.
  • In Vivo Studies : Conducting animal studies to assess the efficacy and safety profile before clinical trials.
  • Target Identification : Elucidating specific molecular targets within cells that interact with this compound could provide insights into its mechanisms of action.

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